molecular formula C5H9NS B14396842 Prop-2-en-1-yl ethanimidothioate CAS No. 89524-39-0

Prop-2-en-1-yl ethanimidothioate

Katalognummer: B14396842
CAS-Nummer: 89524-39-0
Molekulargewicht: 115.20 g/mol
InChI-Schlüssel: UFIFPYGHJVUBMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl ethanimidothioate is an organic compound with a unique structure that includes both an imidothioate group and a prop-2-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl ethanimidothioate can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation, which affords the corresponding piperidine-substituted chalcone derivatives in high yields and shorter reaction times . This green chemistry approach is advantageous as it avoids the use of hazardous organic solvents and reduces environmental pollution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and solvent-free protocols are likely to be applied to scale up the synthesis process for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl ethanimidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl ethanimidothioate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its ability to interact with biological targets and pathways, aiming to develop new treatments for various diseases.

    Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing high-performance products.

Wirkmechanismus

The mechanism of action of prop-2-en-1-yl ethanimidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Prop-2-en-1-yl ethanimidothioate can be compared with other similar compounds, such as prop-2-en-1-one based compounds and 3-(prop-1-en-2-yl)azetidin-2-ones. These compounds share structural similarities but differ in their chemical properties and applications .

Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for synthesizing novel compounds and exploring new applications. Further research is needed to fully understand its properties and optimize its use in different domains.

Eigenschaften

CAS-Nummer

89524-39-0

Molekularformel

C5H9NS

Molekulargewicht

115.20 g/mol

IUPAC-Name

prop-2-enyl ethanimidothioate

InChI

InChI=1S/C5H9NS/c1-3-4-7-5(2)6/h3,6H,1,4H2,2H3

InChI-Schlüssel

UFIFPYGHJVUBMA-UHFFFAOYSA-N

Kanonische SMILES

CC(=N)SCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.